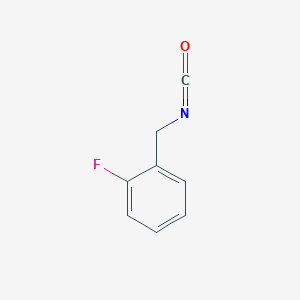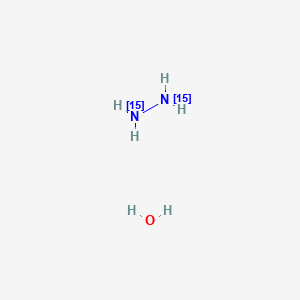![molecular formula C12H10ClNO2S B139327 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-33-1](/img/structure/B139327.png)
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic acid, also known as CTAP, is a non-peptide antagonist of the mu-opioid receptor. It is a widely used tool in scientific research for studying the mechanisms of opioid addiction and pain management.
作用機序
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the activity of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway and plays a key role in addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It can reduce the analgesic effects of opioids, block the development of tolerance to opioids, and decrease the rewarding effects of opioids. Additionally, this compound has been shown to reduce the symptoms of opioid withdrawal, indicating its potential as a treatment for opioid addiction.
実験室実験の利点と制限
One of the main advantages of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the effects of opioids on the brain and body. However, one limitation of this compound is that it can only be used in laboratory experiments and cannot be used in clinical settings due to its non-peptide structure.
将来の方向性
There are several future directions for research involving 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is the potential use of this compound as a treatment for opioid addiction. Another area of research is the development of new opioid receptor antagonists based on the structure of this compound, which could lead to the discovery of more effective treatments for pain management and addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on the brain and body.
合成法
The synthesis of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-(3-chloro-4-nitrophenyl)propionic acid with thiosemicarbazide, followed by reduction with sodium dithionite. The resulting product is purified by recrystallization to obtain this compound in high yield.
科学的研究の応用
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively used in scientific research to study the mechanisms of opioid addiction and pain management. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and fentanyl. By blocking the mu-opioid receptor, this compound can help researchers understand the complex biochemical and physiological effects of opioids on the brain and body.
特性
CAS番号 |
132483-33-1 |
|---|---|
分子式 |
C12H10ClNO2S |
分子量 |
267.73 g/mol |
IUPAC名 |
2-[3-chloro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChIキー |
ABAFLOQGMWPWIK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
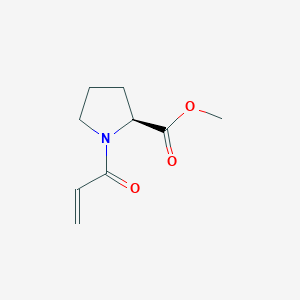
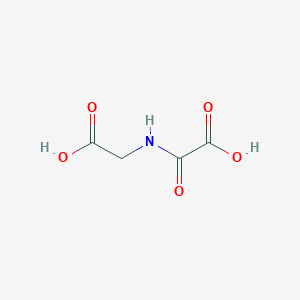
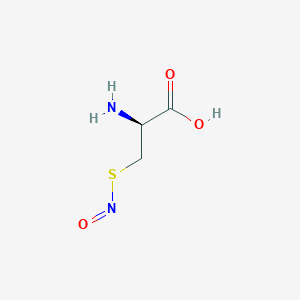

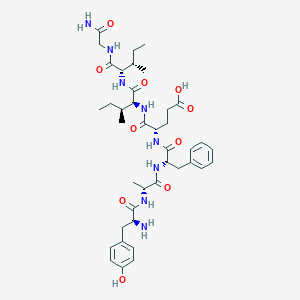

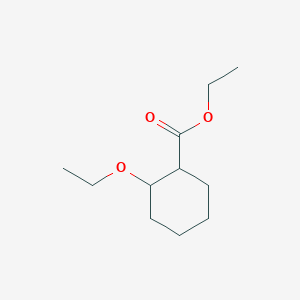
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
